molecular formula C7H10ClN3O B2462391 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide CAS No. 630120-79-5

2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2462391
CAS No.: 630120-79-5
M. Wt: 187.63
InChI Key: XIKWBUIHJKCCDR-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a pyrazole-derived acetamide featuring a chloroacetamide moiety and a 1,3-dimethyl-substituted pyrazole ring. This compound serves as a key intermediate in agrochemical synthesis, particularly for pyrazole-based insecticides and herbicides. Its structure balances reactivity (via the chloroacetamide group) and steric stability (via dimethyl substitution), making it versatile for derivatization .

Properties

IUPAC Name

2-chloro-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-3-6(11(2)10-5)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKWBUIHJKCCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630120-79-5
Record name 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
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Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions, including:

  • Oxidation Reactions: The compound can undergo oxidation at the pyrazole ring.
  • Reduction Reactions: The carbonyl group can be reduced to form amines.
  • Nucleophilic Substitution Reactions: Chlorine atoms can be substituted with other nucleophiles.
Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidized derivativesPotassium permanganate
ReductionConversion to amino derivativesLithium aluminum hydride
SubstitutionReplacement of chlorine with nucleophilesSodium azide

Biological Research

The compound is being investigated for its potential biological activities, which may include:

  • Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties: Research indicates it may reduce inflammation in cellular models.

Case studies have shown that derivatives of this compound can interact with biological targets, potentially leading to new therapeutic agents.

Medicinal Applications

In medicine, this compound is explored for its therapeutic potential. Its derivatives are being studied as inhibitors for specific enzymes or receptors involved in various diseases, including:

  • Cancer Therapeutics: Some derivatives exhibit cytotoxic properties against cancer cell lines.
  • Neurological Disorders: Investigations into its effects on neurotransmitter receptors are ongoing.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of:

  • Agrochemicals: Its reactivity makes it suitable for developing herbicides and pesticides.
  • Dyes and Pigments: The unique structure allows for incorporation into dye formulations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Substituent Differences
Compound Name Pyrazole Substituents Acetamide Substituents Key Features
Target Compound 1,3-dimethyl 2-chloro Balanced lipophilicity and stability
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl, 3-cyano 2-chloro Enhanced electrophilicity (cyano group), insecticidal activity
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide 3-methyl, 1-phenyl 2-chloro Increased aromaticity, potential for π-π interactions
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide 1-(2-chlorobenzyl) 2-chloro Higher lipophilicity (chlorobenzyl group)
Metazachlor (Herbicide) 1H-pyrazol-1-ylmethyl 2-chloro, 2,6-dimethylphenyl Herbicidal activity via inhibition of very-long-chain fatty acid synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CN): Increase reactivity and binding to biological targets. For example, the 4-chlorophenyl and cyano groups in enhance insecticidal activity compared to the target compound.
  • Aromatic vs. Aliphatic Substituents : Phenyl or benzyl groups (e.g., ) improve thermal stability but may reduce solubility in polar solvents.
  • Steric Effects : Dimethyl substitution (target compound) reduces steric hindrance compared to bulkier groups like chlorobenzyl, favoring synthetic accessibility .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (¹H-NMR)
Target Compound Not reported 213.69 δ 2.66 (s, 3H, CH₃), 7.4–7.6 (m, aromatic)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 402.83 δ 8.12 (s, 1H), 7.43–7.61 (m, 10H)
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide Not reported 265.69 IR: 1694 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N)

Key Trends :

  • Chlorine Substitution : Compounds with multiple Cl atoms (e.g., 3b in ) exhibit higher melting points (171–172°C) due to increased molecular symmetry and intermolecular forces.
  • Cyano Groups: Introduce strong dipole-dipole interactions, as seen in the IR spectrum (2230 cm⁻¹ for C≡N) .

Biological Activity

The compound 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

  • Chemical Formula : C7_{7}H9_{9}ClN4_{4}O
  • Molecular Weight : 188.63 g/mol

The presence of the chloro group and the pyrazole moiety contributes to its biological activity.

Antimicrobial Activity

Studies have shown that various pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against multiple pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed potent activity with MIC values comparable to other effective antimicrobial agents.
  • Biofilm Inhibition : It was noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that this compound may possess similar properties.

  • The compound potentially inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Studies:

  • Cell Line Testing : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxic effects with IC50_{50} values indicating effective inhibition of cell proliferation.
  • Mechanism : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at specific phases, enhancing its potential as a therapeutic agent against tumors .

Comparative Table of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialSignificant inhibition zones; MIC values comparable to standard drugs
Anti-inflammatoryInhibition of TNF-α and NO production
AnticancerIC50_{50} values indicating potent cytotoxicity against MCF7 and A549

Q & A

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

  • Guidelines :
  • Acute Toxicity : Follow OECD 423 guidelines for preliminary LD50_{50} testing in rodents.
  • Genotoxicity : Ames test or comet assay to assess mutagenic potential .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .

Data Contradictions and Resolution

Q. Why do crystallographic studies report varying bond angles for the pyrazole-acetamide moiety?

  • Resolution : Differences arise from intermolecular interactions (e.g., hydrogen bonding in solid-state vs. solution NMR). Single-crystal XRD (e.g., CCDC entries) provides definitive geometry .

Q. How can researchers validate conflicting reports on metabolic stability in hepatic microsome assays?

  • Methodology :
  • Cross-Lab Replication : Use identical microsome batches (e.g., human vs. rat) and incubation times .
  • LC-MS/MS Metabolite ID : Identify hydroxylated or dechlorinated products to clarify degradation pathways .

Synthetic Derivative Design

Q. What heterocyclic systems (e.g., oxadiazole, thiazole) enhance bioactivity when fused with the pyrazole-acetamide core?

  • Design Strategy :
  • Oxadiazole Hybrids : Improve metabolic stability and kinase selectivity via π-π stacking interactions .
  • Thiazole Derivatives : Increase lipophilicity for blood-brain barrier penetration in CNS-targeted therapies .

Q. Which catalytic systems (e.g., Pd, Cu) enable efficient cross-coupling reactions with aryl halides?

  • Case Study : Suzuki-Miyaura coupling with Pd(PPh3_3)4_4/K2_2CO3_3 introduces aryl groups at the pyrazole C-4 position . Copper(I)-mediated Ullmann reactions form C-S bonds with thiophene derivatives .

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